molecular formula C15H19ClN2O3S2 B2873968 N-(3-chloro-4-methylphenyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide CAS No. 2415572-61-9

N-(3-chloro-4-methylphenyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide

Cat. No.: B2873968
CAS No.: 2415572-61-9
M. Wt: 374.9
InChI Key: APECPIXGFFKIRI-UHFFFAOYSA-N
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Description

N’-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a complex organic compound characterized by its unique structure, which includes a chlorinated aromatic ring and a dithiepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide typically involves multiple steps:

    Formation of the Chlorinated Aromatic Ring: The starting material, 3-chloro-4-methylphenol, undergoes a series of reactions to introduce the necessary functional groups.

    Synthesis of the Dithiepan Ring: The dithiepan ring is synthesized through a cyclization reaction involving sulfur-containing reagents.

    Coupling Reaction: The final step involves coupling the chlorinated aromatic ring with the dithiepan ring using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylphenyl derivatives: Compounds with similar aromatic ring structures but different substituents.

    Dithiepan derivatives: Compounds with similar dithiepan ring structures but different functional groups.

Uniqueness

N’-(3-Chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is unique due to its combination of a chlorinated aromatic ring and a dithiepan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S2/c1-10-2-3-11(6-12(10)16)18-14(20)13(19)17-7-15(21)8-22-4-5-23-9-15/h2-3,6,21H,4-5,7-9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APECPIXGFFKIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CSCCSC2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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